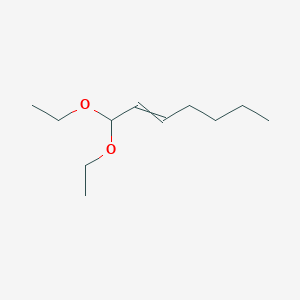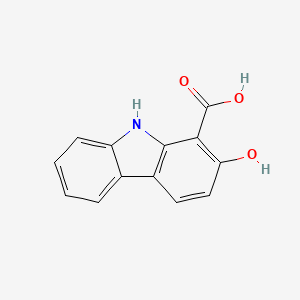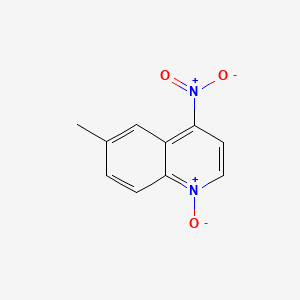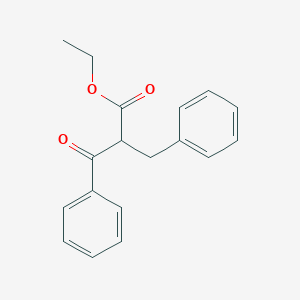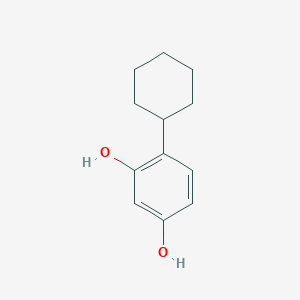
4-环己基间苯二酚
描述
4-Cyclohexylresorcinol is a chemical compound with the formula C12H16O2 and a molecular weight of 192.2542 . It is also known by the IUPAC name 1,3-Benzenediol, 4-cyclohexyl .
Molecular Structure Analysis
The molecular structure of 4-Cyclohexylresorcinol consists of a resorcinol group (a benzene ring with two hydroxyl groups) and a cyclohexyl group . The 3D structure of this compound can be viewed using specific software .科学研究应用
1. Antibiotic Adjuvant
- Summary of Application: 4-HR has been studied for its potential as an antibiotic adjuvant. This means it can enhance the antimicrobial activity of known compounds, making antibiotics more effective .
- Methods of Application: In the study, 4-HR was combined with 12 clinically used antibiotics. Its growth-inhibiting activity was determined against a broad range of pro- and eukaryotic microorganisms .
- Results: The application of 4-HR as an adjuvant revealed its efficiency against germination of bacterial dormant forms (spores) and prevented the formation of antibiotic-tolerant persister cells. In an in vivo mouse model of K. pneumoniae-induced sepsis, the combination of 4-HR and polymyxin was highly effective .
2. Cosmetic Application
- Summary of Application: 4-HR is known for its pharmacological properties as anesthetic, antiseptic, and anthelmintic. It has recently gained interest as a cosmetic ingredient due to its anti-oxidant, anti-glycation, and melanogenic inhibitory properties .
- Methods of Application: It can be applied topically in creams and included as an active ingredient in throat lozenges .
- Results: Its use in cosmetics is increasing due to its safety and efficacy in certain biological processes of interest in skincare .
3. Tissue Engineering
- Summary of Application: 4-HR has beneficial biological and pharmacological properties when used with a biomaterial. It has antimicrobial and antiseptic activity and can thus prevent contamination and infection of biomaterials .
- Methods of Application: The specific methods of application in tissue engineering are not detailed in the source .
- Results: The results or outcomes of this application are not provided in the source .
4. Wound Healing
- Summary of Application: 4-HR has been found to have applications in wound healing. It is an amphiphilic organic chemical and auto-regulator for micro-organisms. Its administration induces stress on the endoplasmic reticulum, changing protein folding .
- Methods of Application: The application of 4-HR inhibits the NF-κB signal pathway and TNF-α production. In addition, 4-HR administration increases VEGF, TGF-β1, and calcification associated proteins .
- Results: As a result, 4-HR administration increases angiogenesis and bone formation in the wounded area. Strong anti-inflammatory reaction and capillary regeneration in a diabetic model demonstrate that 4-HR can be applied to many types of surgical wounds .
5. Antimicrobial and Antiseptic
- Summary of Application: 4-HR has antimicrobial and antiseptic activity and can thus prevent contamination and infection of biomaterials .
- Methods of Application: The specific methods of application in this field are not detailed in the source .
- Results: The results or outcomes of this application are not provided in the source .
6. Bone Formation
- Summary of Application: 4-HR suppresses the nuclear factor kappa B (NF-κB) signaling pathway related to osteoclast differentiation. The suppression of NF-κB increases the bone formation marker and contributes to new bone formation .
- Methods of Application: The specific methods of application in this field are not detailed in the source .
- Results: The results or outcomes of this application are not provided in the source .
安全和危害
未来方向
属性
IUPAC Name |
4-cyclohexylbenzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c13-10-6-7-11(12(14)8-10)9-4-2-1-3-5-9/h6-9,13-14H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSEHCENPUMUIKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=C(C=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00175641 | |
| Record name | 4-Cyclohexylresorcinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00175641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyclohexylresorcinol | |
CAS RN |
2138-20-7 | |
| Record name | 4-Cyclohexylresorcinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2138-20-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Cyclohexylresorcinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002138207 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1, 4-cyclohexyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59847 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Cyclohexylresorcinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00175641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-cyclohexylresorcinol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.710 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


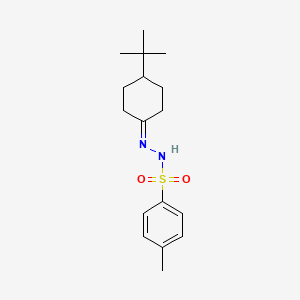
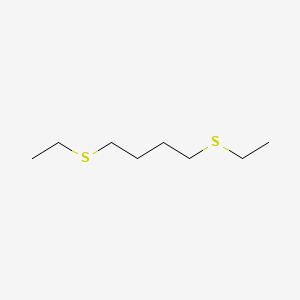
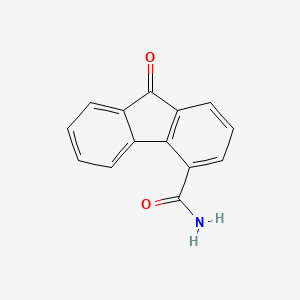
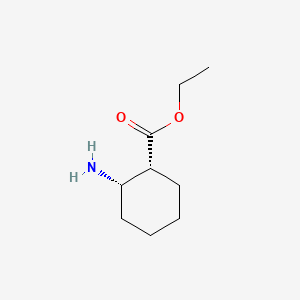
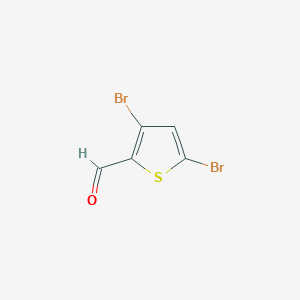
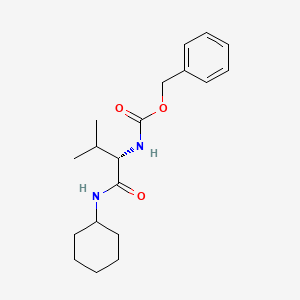
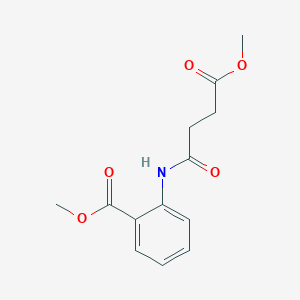
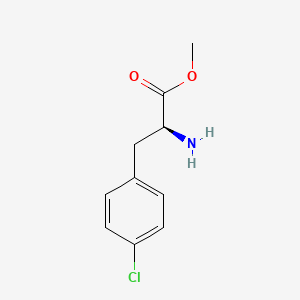
![N-[2-(3,4-dimethoxyphenyl)ethyl]cycloheptanamine](/img/structure/B1605331.png)
![P-Isopropylcalix[4]arene](/img/structure/B1605332.png)
